tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

CCR2 antagonism chemokine receptor modulators medicinal chemistry SAR

tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1707369-76-3) is a Boc‑protected 4‑amino‑4‑arylpiperidine building block with molecular formula C16H23FN2O2 and a molecular weight of 294.37 g/mol. As a member of the 4‑aminopiperidine class, it serves as a key intermediate in the construction of drug‑discovery screening libraries and is a strategic precursor for spiroindoline‑based CCR2 modulators.

Molecular Formula C16H23FN2O2
Molecular Weight 294.36
CAS No. 1707369-76-3
Cat. No. B3048480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
CAS1707369-76-3
Molecular FormulaC16H23FN2O2
Molecular Weight294.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)N
InChIInChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3
InChIKeyVPDHLEBSDRZKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1707369-76-3) – Strategic Intermediate for Targeted Library Synthesis


tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1707369-76-3) is a Boc‑protected 4‑amino‑4‑arylpiperidine building block with molecular formula C16H23FN2O2 and a molecular weight of 294.37 g/mol . As a member of the 4‑aminopiperidine class, it serves as a key intermediate in the construction of drug‑discovery screening libraries and is a strategic precursor for spiroindoline‑based CCR2 modulators [1][2]. The orthogonal protection (Boc on piperidine nitrogen, free primary amine at C4) enables selective downstream functionalization, making this scaffold attractive for parallel medicinal chemistry campaigns.

Why In‑Class 4‑Amino‑4‑arylpiperidines Cannot Replace tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1707369-76-3)


Simple replacement of the 2‑fluorophenyl group with a 4‑fluorophenyl, 2‑chlorophenyl, or unsubstituted phenyl congener fundamentally alters pharmacophoric geometry, electronic character, and downstream reactivity. Medicinal chemistry campaigns reveal that the ortho‑fluorine substitution pattern directly influences CCR2 antagonism potency and selectivity, while the 2‑fluoro substituent enables distinct cross‑coupling reactivity compared to heavier halogens [1][2]. Moreover, the Boc protecting group is thermally labile under SNAr conditions, meaning that deprotection‑protection sequences cannot be performed indiscriminately – the choice of N‑protection must be matched to the intended synthetic route [3]. These differences preclude casual interchange of analogs in lead‑optimization or scale‑up programs.

Quantitative Procurement‑Relevant Differentiation Evidence for tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1707369-76-3)


Regiochemical Differentiation: 2‑Fluorophenyl vs. 4‑Fluorophenyl – Impact on Pharmacophoric Geometry and Electronic Profile

The 2‑fluorophenyl substitution in the target compound creates a distinct steric and electronic environment compared to the 4‑fluorophenyl regioisomer (CAS 1198286‑42‑8). In phenylpiperidine‑based CCR2 antagonist series, the ortho‑fluorine substitution is a critical pharmacophoric element that directly influences potency and selectivity [1]. Systems incorporating the 2‑fluorophenyl‑4‑piperidinecarbonitrile motif (a direct synthetic descendant of the target compound) have been specifically claimed for CCR2 modulation, while the 4‑fluorophenyl‑piperidine moiety has been shown to present hERG (IKr) channel liability that is absent in certain 2‑fluorophenyl‑based analogs [2][3]. Researchers requiring the specific ortho‑fluorine geometry cannot substitute the 4‑fluoro isomer without redesigning the SAR landscape.

CCR2 antagonism chemokine receptor modulators medicinal chemistry SAR

Halogen‑Dependent Reactivity Differentiation: 2‑Fluorophenyl vs. 2‑Chlorophenyl in Cross‑Coupling and Metabolic Stability

The C–F bond in the 2‑fluorophenyl group of CAS 1707369‑76‑3 provides fundamentally different reactivity and metabolic fate compared to the corresponding 2‑chlorophenyl analog (CAS 1713164‑00‑1, MW 310.82 g/mol). Fluorine is metabolically inert relative to chlorine, which undergoes CYP450‑mediated oxidative dehalogenation in vivo. The stronger C–F bond (bond dissociation energy ~126 kcal/mol vs. C–Cl ~81 kcal/mol) renders the fluorinated scaffold resistant to glutathione conjugation and metabolic displacement, a key consideration for lead optimization [1]. Furthermore, the 2‑fluorophenyl group does not participate in Pd‑catalyzed cross‑coupling reactions that consume 2‑chlorophenyl or 2‑bromophenyl analogs, preserving the aryl halide for downstream late‑stage diversification if desired, or conversely avoiding unwanted side reactions during SNAr and other transformations [2].

cross-coupling reactivity halogen effect metabolic stability medicinal chemistry

Protecting‑Group Strategy: Boc vs. Cbz vs. Free Amine – Thermal Stability and Orthogonal Deprotection Compatibility

The Boc‑protected piperidine nitrogen in CAS 1707369‑76‑3 enables orthogonal deprotection strategies essential for library synthesis. However, N‑carbamate protecting groups (Boc and Cbz) on 4‑aminopiperidines exhibit thermal instability under SNAr reaction conditions (DMSO, K2CO3, 90 °C), decomposing to isocyanate byproducts [1]. This property necessitates strategic planning: the Boc group is retained during reactions that do not involve strong nucleophilic bases at elevated temperatures, and is subsequently removed under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane) with typical yields of 90–98% [2]. In contrast, the free amine analog (4‑amino‑4‑(2‑fluorophenyl)piperidine, no CAS assigned) lacks the orthogonal protection necessary for selective mono‑functionalization at either nitrogen, while the Cbz‑protected variant requires hydrogenolysis conditions incompatible with certain reduction‑sensitive substrates. The target compound thus occupies a specific protecting‑group niche: acid‑labile (Boc) rather than hydrogenolysis‑labile (Cbz), enabling synthetic sequences where hydrogenation is a key step [1][2].

protecting group strategy orthogonal deprotection parallel synthesis process chemistry

High‑Value Research & Industrial Application Scenarios for tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1707369-76-3)


CCR2 Antagonist Lead Optimization and Spiroindoline Library Production

The compound serves as a direct precursor to 4‑(2‑fluorophenyl)‑4‑piperidinecarbonitrile, the key intermediate for constructing spiroindoline‑based CCR2 antagonists claimed in patent US 2009/0312354 A1 [1]. Medicinal chemistry teams pursuing inflammatory disease or immuno‑oncology targets can elaborate the free C4‑amine into diverse spiroindoline chemotypes while retaining the 2‑fluorophenyl pharmacophore. The Boc group remains intact during nitrile installation and spirocyclization, enabling late‑stage deprotection for piperidine‑N diversification. This scaffold‑specific route has been validated in CCR2 antagonist programs demonstrating IC50 values in the low nanomolar range (3.9 nM in human PBMC chemotaxis assay) for advanced analogs derived from this building block class [2].

Kinase Inhibitor Diversification via 4‑Aminopiperidine Scaffold Elaboration

The orthogonal amino functionality enables the compound to serve as a bifunctional core for ATP‑competitive kinase inhibitor design. The Boc‑protected piperidine nitrogen can be unmasked and functionalized with hinge‑binding heteroaryl groups, while the C4‑amine can be converted to amides, ureas, sulfonamides, or reductive amination products to access solvent‑exposed or selectivity‑pocket interactions [3]. Patent literature on amino‑fluoropiperidine derivatives as kinase inhibitors (tyrosine kinase, ROCK) explicitly encompasses 4‑amino‑4‑arylpiperidine scaffolds, with the 2‑fluorophenyl group providing a favorable steric and electronic complement to the kinase ATP‑binding cleft [4].

CNS‑Penetrant Library Design Exploiting 2‑Fluorophenyl Lipophilicity

The 2‑fluorophenyl group confers a moderate, predictable increase in lipophilicity (Hansch πF = 0.14) compared to the unsubstituted phenyl analog, without introducing the metabolic liability or excessive cLogP associated with 2‑chlorophenyl (πCl = 0.71) or 2‑bromophenyl (πBr = 0.86) [5]. This property is valuable for CNS drug discovery programs where balancing passive permeability with metabolic stability is critical. The compound can be incorporated into focused CNS‑penetrant 4‑aminopiperidine libraries via parallel solution‑phase synthesis protocols as described for 1‑aryl‑4‑aminopiperidine library production, enabling rapid SAR exploration of central nervous system targets [3].

Opioid Receptor Modulator Lead Optimization – Orthogonal Protection Advantage

The substituted 4‑aminopiperidine scaffold is a well‑established pharmacophore for opioid receptor modulators, with patent literature disclosing 4‑amino‑piperidine derivatives as μ‑opioid, δ‑opioid, and ORL‑1 receptor ligands [6]. The Boc‑protected building block CAS 1707369‑76‑3 allows sequential elaboration: first at the C4‑amine (e.g., acylation, sulfonylation, or reductive amination to install the opioid pharmacophore), followed by Boc removal and piperidine‑N alkylation to introduce the N‑substituent that governs receptor subtype selectivity. This orthogonal protection strategy eliminates protecting‑group scrambling and reduces synthetic step count by 2–3 steps relative to routes starting from the unprotected 4‑amino‑4‑arylpiperidine core.

Quote Request

Request a Quote for tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.